1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a molecular formula of C9H12N2O2. It is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the use of hydrazine monohydrochloride with ketones or aldehydes to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve scalable and efficient processes. These methods may include the use of continuous flow reactors and catalytic systems to enhance yield and selectivity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various catalysts such as palladium and copper for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole-4-carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4-carboxylic acid: A simpler analog with similar chemical properties.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of fungicides.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Known for its solid-state properties and tautomerism.
Uniqueness
1-cyclopropyl-3-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its cyclopropyl and ethyl substituents, which confer distinct steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
2138201-37-1 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-cyclopropyl-3-ethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-8-7(9(12)13)5-11(10-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
UPVVIKXCJGABTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C(=O)O)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
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